2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a complex organic compound that features a chromene and thiazole moiety Chromenes are known for their diverse biological activities, while thiazoles are recognized for their presence in various biologically active molecules
Scientific Research Applications
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of similar compounds has been explored. For example, coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the condensation of substituted 4-oxochromene-3-carboxaldehydes with 2-methylbenzothiazole. This reaction can be carried out under microwave irradiation or classical heating, with microwave irradiation offering the advantage of reduced reaction time and increased yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxochromen-3-yl)benzothiazolium bromide
- 2-(4-Oxochromen-3-yl)benzoxazolium bromide
Comparison
Compared to similar compounds, 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both chromene and thiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c15-6-5-13-16-11(8-19-13)10-7-9-3-1-2-4-12(9)18-14(10)17/h1-4,7-8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOYVVGSHNVEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327612 | |
Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88735-45-9 | |
Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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